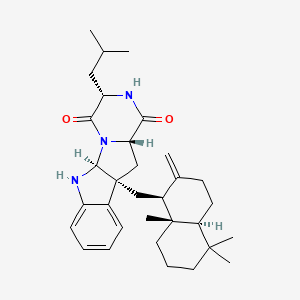
Ethyl 4-mercaptocinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to Ethyl 4-mercaptocinnamate involves multi-step chemical reactions that yield products with significant biological activities. For instance, the synthesis of ethyl esters from 2-mercaptothieno [2,3-d] pyrimidin-4(3H)-ones, obtained by cyclization of thienylthioureas in acidic medium, exhibits analgesic, anti-inflammatory, and anticonvulsant activities, suggesting a complex synthesis pathway that could be applicable to Ethyl 4-mercaptocinnamate (Devani, M. B., et al., 1976).
Molecular Structure Analysis
The molecular structure of related compounds, such as Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, reveals a mixture of cis and trans isomers, determined through 1H nuclear magnetic resonance and 13C nuclear magnetic resonance spectroscopy. This suggests that Ethyl 4-mercaptocinnamate might also exhibit isomeric forms, which could influence its chemical behavior and biological activity (Sumida, Y., & Vogl, O., 1981).
Chemical Reactions and Properties
Ethyl 4-mercaptocinnamate and similar compounds are involved in various chemical reactions that underline their chemical properties. For example, the synthesis of ethyl α-mercaptoacetate and ethyl α-mercaptopropionate dianions for producing α,β-unsaturated esters from carbonyl compounds demonstrates the reactivity of the mercapto group, which could be relevant for understanding the chemical behavior of Ethyl 4-mercaptocinnamate (TanakaKazuhiko, et al., 1977).
Physical Properties Analysis
The synthesis and characterization of heterobifunctional poly(ethylene glycol) derivatives containing mercapto and acetal terminals provide insights into the physical properties such as solubility, stability, and molecular weight, which are crucial for the application of Ethyl 4-mercaptocinnamate in various fields (Akiyama, Y., et al., 2000).
Chemical Properties Analysis
Studies on sulfur-containing chelating agents, including ethyl β-mercaptothiocinnamates, highlight the chelating ability with metals, forming stable chelates with copper and nickel. This indicates the potential of Ethyl 4-mercaptocinnamate to form metal complexes, influencing its chemical properties and applications (Tanaka, H., & Yokoyama, A., 1962).
Applications De Recherche Scientifique
Photoisomerization in Sunscreen Agents
Ethyl 4-mercaptocinnamate, closely related to ethyl ferulate, has been studied for its photoisomerization properties. In a study examining ethyl ferulate (a similar compound), it was found to possess long-lived electronic excited states, an unexpected trait for an effective sunscreen agent. This study suggests that even slight changes, like those caused by a non-polar solvent in sunscreen blends, can significantly impact the effectiveness of such compounds as sunscreening agents (Horbury et al., 2017).
Synthesis for Educational Purposes
The synthesis and characterization of a sunscreen analog, ethyl trans-4-methoxycinnamate, provides an educational insight into organic chemistry processes. This compound, related to ethyl 4-mercaptocinnamate, allows students to explore concepts such as carbonyl condensation reactions and carboxylic acid esterifications, connecting the structure of the compound to its ability to absorb ultraviolet light (Stabile & Dicks, 2004).
Antimicrobial and Pharmacological Screening
Compounds synthesized from ethyl esters, including those related to ethyl 4-mercaptocinnamate, have been evaluated for various pharmacological activities. Studies have found significant antimicrobial activity in compounds derived from ethyl esters, indicating their potential in pharmacological applications (Devani et al., 1976).
Enantioselective Organocatalytic Reactions
Research has also explored the use of ethyl 4-mercaptocinnamate in enantioselective organocatalytic reactions. One such study developed a novel process using this compound to promote double Michael addition reactions, resulting in chiral tetrahydrothiophenes with high enantioselectivities (Li et al., 2007).
Use in Analytical Methods
Ethyl 4-mercaptocinnamate, due to its mercapto groups, can be relevant in analytical methods for determining these groups in proteins. A study using N-Ethylmaleimide for the determination of mercapto groups in proteins showcases the importance of such compounds in biochemical analyses (Leslie et al., 1962).
Anti-Inflammatory and Anti-Angiogenic Effects
A study on ethyl-p-methoxycinnamate isolated from Kaempferia galanga revealed significant anti-inflammatory potential by inhibiting pro-inflammatory cytokines and angiogenesis, suggesting its therapeutic potential for inflammatory and angiogenesis-related diseases (Umar et al., 2014).
Orientations Futures
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
ethyl 3-(4-sulfanylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-2-13-11(12)8-5-9-3-6-10(14)7-4-9/h3-8,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHJDLLHNAYVJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652582 |
Source


|
| Record name | Ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-mercaptocinnamate | |
CAS RN |
1076198-07-6 |
Source


|
| Record name | Ethyl 3-(4-mercaptophenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

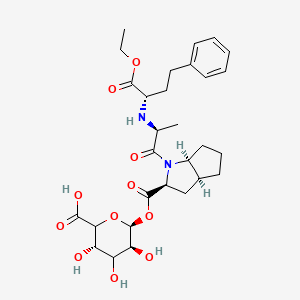

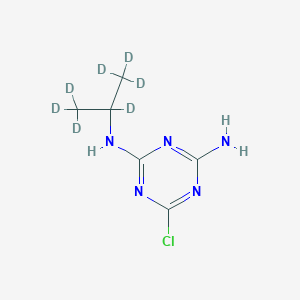
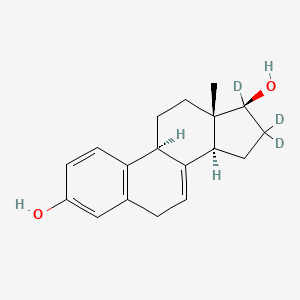
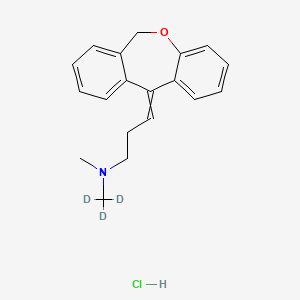
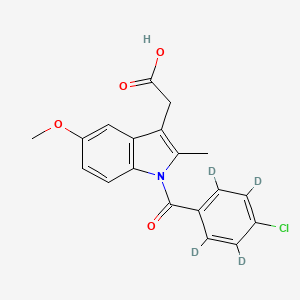
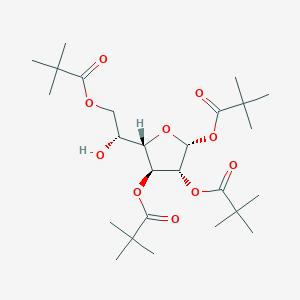
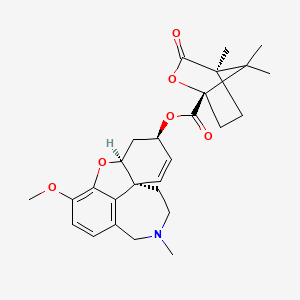
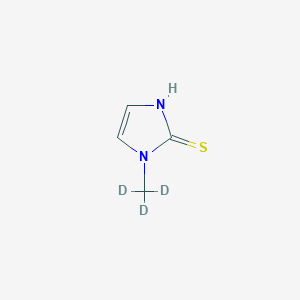
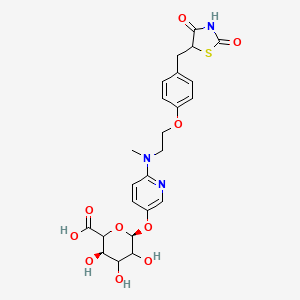
![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)
